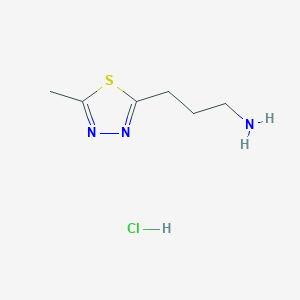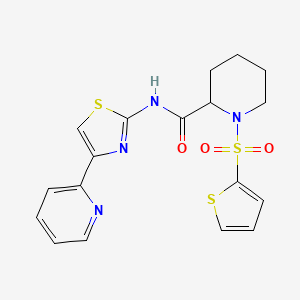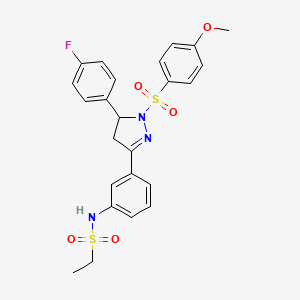
1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a diphenylmethyl group and a sulfonyl group attached to a chlorobenzene moiety. Its unique structure imparts significant chemical reactivity and potential for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Diphenylmethyl Group: This step often involves the reaction of piperazine with diphenylmethyl chloride under basic conditions to form the diphenylmethyl-substituted piperazine.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base, such as triethylamine.
Chlorobenzene Attachment: The final step involves the coupling of the sulfonylated piperazine with 4-chlorobenzene under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the chlorobenzene moiety or the sulfonyl group, leading to dechlorination or desulfonylation.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated or desulfonylated products.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene has a wide range of applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene involves its interaction with specific molecular targets:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.
Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
類似化合物との比較
1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene: Similar structure but with additional chlorine atoms, affecting its reactivity and applications.
Diphenylmethylpiperazine derivatives: These compounds share the diphenylmethylpiperazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Uniqueness: 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chlorobenzene is unique due to its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
1-benzhydryl-4-(4-chlorophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2S/c24-21-11-13-22(14-12-21)29(27,28)26-17-15-25(16-18-26)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANCIPHJHVIELA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-methoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2821458.png)



![(Z)-methyl 2-(6-methoxy-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821465.png)


![(2Z)-2-(4-bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2821469.png)

![N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide](/img/structure/B2821472.png)

